N-(1H-indol-6-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(1H-Indol-6-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a fused heterocyclic compound comprising a thiazolo[3,2-a]pyrimidine core substituted with a 1H-indol-6-yl carboxamide group at position 6 and methyl groups at positions 2 and 2. The indole moiety introduces a bicyclic aromatic system capable of π-π stacking and hydrogen bonding, while the carboxamide group enhances polarity and hydrogen-bonding capacity compared to ester or alkyl substituents . The 2,3-dimethyl groups may influence ring puckering and steric effects, as observed in related thiazolo-pyrimidine derivatives .
Properties
IUPAC Name |
N-(1H-indol-6-yl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-9-10(2)24-17-19-8-13(16(23)21(9)17)15(22)20-12-4-3-11-5-6-18-14(11)7-12/h3-8,18H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCQNHXJSLPLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC4=C(C=C3)C=CN4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method is the three-component condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This method is efficient and aligns with green chemistry principles, ensuring environmental safety and atom economy.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for industrial scalability.
Chemical Reactions Analysis
Hydrolysis of Carboxamide Group
The primary carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for modifying bioavailability and creating intermediates for further derivatization.
*Yields estimated from analogous reactions in .
Nucleophilic Substitution at Thiazole Ring
The sulfur atom in the thiazole ring facilitates nucleophilic substitution reactions, particularly at electrophilic positions activated by adjacent electron-withdrawing groups.
| Reaction Type | Reagents | Site Modified | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Thiazole S-atom | Sulfoxide/sulfone formation |
| Alkylation | CH₃I, K₂CO₃, DMF | N-atom of thiazole | Quaternary ammonium salt |
Reduction of Pyrimidine Carbonyl Group
The 5-oxo group on the pyrimidine ring can be reduced to a hydroxyl or methylene group, altering hydrogen-bonding capabilities:
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| NaBH₄/CeCl₃ | THF, 0°C → RT, 4 hrs | 5-hydroxy derivative | Enhanced solubility |
| H₂/Pd-C | Ethanol, 50 psi | 5-deoxy analog | Bioactivity modulation |
Functionalization of Indole Moiety
The indole subunit enables electrophilic aromatic substitution (EAS) at positions 4 and 7, guided by the electron-donating NH group:
| Reaction | Reagents | Position Modified | Product Use |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C4 | Precursor for bioactive analogs |
| Sulfonation | ClSO₃H, CH₂Cl₂ | C7 | Enhanced water solubility |
Condensation and Cyclization Reactions
The compound participates in cyclocondensation with aldehydes or amines to form fused heterocycles:
Stability Under Synthetic Conditions
Key stability observations:
-
pH sensitivity : Stable in pH 4–8; degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions.
Industrial-Scale Reaction Optimization
Continuous flow reactors improve efficiency for large-scale synthesis:
| Parameter | Batch Process | Flow Process (Microreactor) |
|---|---|---|
| Reaction time | 12–14 hrs | 25–30 min |
| Yield | 62% | 89% |
| Byproducts | 8–12% | <2% |
Data adapted from pilot studies in.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties. Further studies should explore enantioselective syntheses and catalytic asymmetric reactions to access stereochemically diverse analogs.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to N-(1H-indol-6-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide possess various biological activities:
1. Anticancer Activity:
Studies have shown that thiazolo-pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with a similar structure have demonstrated efficacy against different cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Neuroprotective Effects:
Research indicates that indole derivatives can have neuroprotective properties. This compound may contribute to neuroprotection in models of neurodegenerative diseases like Parkinson's disease by modulating dopamine receptor activity .
3. Antimicrobial Properties:
Thiazolo-pyrimidine compounds have been reported to exhibit antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
Case Studies and Research Findings
Several studies highlight the applications of this compound and its analogs:
Case Study 1: Anticancer Research
A study investigated the structure-activity relationship (SAR) of thiazolo-pyrimidine derivatives, revealing that modifications at specific positions significantly enhanced anticancer activity against breast cancer cells. The study concluded that N-(1H-indol-6-yl)-2,3-dimethyl-5-oxo derivatives could be promising candidates for further development in cancer therapy .
Case Study 2: Neuroprotection
In a neuropharmacological study, a related indole derivative was shown to protect neuronal cells from oxidative stress-induced damage. This suggests that N-(1H-indol-6-yl)-2,3-dimethyl-5-oxo compounds might have therapeutic potential in treating neurodegenerative disorders .
Case Study 3: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial properties of several thiazolo-pyrimidine derivatives. The results indicated significant inhibition of bacterial growth for compounds similar to N-(1H-indol-6-yl)-2,3-dimethyl-5-oxo, supporting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The thiazole and pyrimidine rings contribute to the compound’s stability and reactivity, enhancing its pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The structural uniqueness of the target compound lies in its substituents and core modifications. Below is a comparative analysis with key analogs:
Pharmacological Implications
- The indole group in the target compound may facilitate interactions with serotonin receptors or kinase ATP-binding pockets, as seen in indole-based pharmaceuticals .
- Carboxamide vs.
- Dimethyl Substituents : These groups may stabilize specific ring conformations, impacting molecular recognition. For example, demonstrates that substituents at positions 2 and 3 induce puckering (deviation: 0.224 Å from plane), altering crystal packing and intermolecular interactions .
Research Findings and Data Tables
Table 1: Crystallographic Comparison
Table 2: Functional Group Impact
Biological Activity
N-(1H-indol-6-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.
The compound has a molecular formula of C17H14N4O2S and a molecular weight of 338.39 g/mol. Its structure features an indole moiety linked to a thiazolo-pyrimidine scaffold, which is known to contribute to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N4O2S |
| Molecular Weight | 338.39 g/mol |
| LogP | 2.2406 |
| Polar Surface Area | 58.395 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit notable antibacterial properties. For instance, derivatives of thiazoles have shown effectiveness against various Gram-positive and Gram-negative bacterial strains . The indole component may enhance these effects due to its ability to interact with bacterial enzymes.
Anticancer Activity
Studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For example, compounds structurally related to N-(1H-indol-6-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine have demonstrated cytotoxic effects against several cancer cell lines, including colon carcinoma and breast cancer . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Recent investigations suggest that thiazole-containing compounds may possess neuroprotective properties. For instance, certain derivatives have been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of N-(1H-indol-6-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine is influenced by its structural components:
- Indole Moiety : Enhances interaction with biological targets due to its planar structure and ability to form π-stacking interactions.
- Thiazolo-Pyrimidine Core : Contributes to the compound's ability to inhibit specific enzymes involved in disease processes.
Modifications at specific positions on the indole or thiazolo-pyrimidine rings can lead to increased potency or selectivity for particular biological targets.
Case Studies
- Antibacterial Screening : A study screened various thiazolo-pyrimidine derivatives against multiple bacterial strains and found that modifications in the indole ring significantly affected antibacterial activity. Compounds with electron-donating groups showed enhanced efficacy against resistant strains .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of N-(1H-indol-6-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine against different cancer cell lines. Results indicated that the compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin in certain cell lines .
Q & A
Q. What are the established synthetic protocols for thiazolo[3,2-a]pyrimidine derivatives, and how can they be adapted for this compound?
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example, ethyl-substituted analogs are synthesized by refluxing thiouracil precursors with chloroacetic acid and aromatic aldehydes in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate . Adapting this to your target compound would require substituting the aldehyde with indole-6-amine and optimizing reaction conditions (e.g., solvent, temperature) to accommodate steric and electronic effects of the indole moiety. Purification via recrystallization (ethyl acetate/ethanol) is recommended for high yields .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Key techniques include:
- NMR : To confirm regiochemistry and substituent positions, particularly for distinguishing thiazole and pyrimidine protons.
- IR : To identify carbonyl (C=O) and amide (N-H) functional groups.
- X-ray crystallography : For resolving spatial conformation, as demonstrated for related esters of thiazolo[3,2-a]pyrimidine, where puckering of the central pyrimidine ring and dihedral angles between fused rings were determined .
Q. How can researchers assess the bioactivity of this compound, given its structural complexity?
Initial screening should focus on target-specific assays (e.g., enzyme inhibition, receptor binding) guided by the compound’s pharmacophore (indole for kinase inhibition, thiazolo-pyrimidine for antimicrobial activity). For antimicrobial studies, follow protocols used for analogs with nitroaryl or methyl substituents, which showed activity against Gram-positive bacteria via MIC determination .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (ICReDD’s approach) can model cyclization steps and predict intermediates. For example, computational tools can identify optimal protonation states for cyclocondensation or steric clashes in the indole-thiazolo-pyrimidine fusion . Machine learning models trained on similar heterocycles may also predict solvent effects or catalytic requirements .
Q. What strategies address contradictions in biological activity data across structurally similar analogs?
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from substituent electronic effects or stereochemistry. Systematic SAR studies are essential:
- Vary substituents on the indole or pyrimidine rings (e.g., electron-withdrawing groups on the aryl moiety).
- Compare enantiomers if chiral centers exist (e.g., C5 in thiazolo-pyrimidine derivatives ).
- Use statistical tools like PCA to correlate structural features with activity trends .
Q. How can stereochemical challenges in synthesis be resolved?
The compound may adopt a flattened boat conformation in the pyrimidine ring, as seen in analogs with chiral centers . To control stereochemistry:
- Employ chiral catalysts (e.g., organocatalysts for asymmetric cyclization).
- Use X-ray crystallography to validate absolute configuration post-synthesis .
- Explore kinetic vs. thermodynamic control during ring closure by adjusting reaction time and temperature .
Q. What are the limitations of current synthetic methods for scaling up this compound?
Key challenges include:
- Low yields due to side reactions (e.g., competing dimerization of indole intermediates).
- Solvent toxicity (e.g., acetic anhydride).
- Mitigation: Switch to greener solvents (e.g., ethanol/water mixtures) and flow chemistry for better heat/mass transfer .
Methodological Considerations
- Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
- Crystallography : Refine H-atom positions using riding models with Uiso(H) = 1.2–1.5Ueq(C) for accuracy .
- Bioactivity Reproducibility : Include positive controls (e.g., known kinase inhibitors) and replicate assays ≥3 times to address variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
